![molecular formula C20H22ClN3O2 B2856581 N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide CAS No. 873093-80-2](/img/structure/B2856581.png)

N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

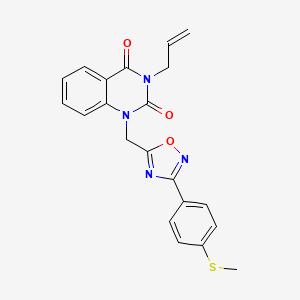

The compound “N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide” is a benzimidazole derivative . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Molecular Structure Analysis

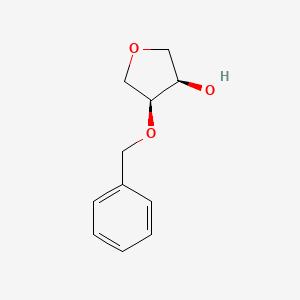

The molecular formula of the compound is C20H22ClN3O2 . It has an average mass of 371.861 Da and a mono-isotopic mass of 371.140045 Da . The specific structure analysis of the compound is not available in the retrieved papers.Physical And Chemical Properties Analysis

The compound “this compound” is a white to beige powder . It is soluble in DMSO to the extent of 2 mg/mL . The compound has a quality level of 100 and an assay of ≥98% (HPLC) .Scientific Research Applications

Synthesis and Characterization

Benzimidazole derivatives, including those structurally related to the specified compound, have been synthesized through various chemical reactions involving the condensation, cycloaddition, and reaction with different functional groups to yield a range of compounds with potential biological activities. These synthetic routes often involve the initial formation of a benzimidazole core followed by modifications at specific positions to introduce additional functional groups or heterocycles (Salahuddin et al., 2017). Such synthetic efforts are pivotal for the development of novel compounds with enhanced properties for various applications.

Antimicrobial Activity

A significant area of research involving benzimidazole derivatives relates to their antimicrobial properties. Studies have demonstrated that certain benzimidazole compounds exhibit potent activity against various bacterial and fungal pathogens. The mechanism of action often involves disrupting microbial cell processes or structures, leading to the inhibition of pathogen growth (Shaharyar et al., 2016). These findings suggest potential applications of benzimidazole derivatives, including the compound , in developing new antimicrobial agents.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as VU0607481-1, are yet to be definitively identified. The benzimidazole moiety, a key structural component of the compound, is known to interact with various biological targets, including enzymes and receptors, contributing to a wide range of pharmacological activities .

Mode of Action

The benzimidazole core is known to interact with its targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the 4-chloro-3-methylphenoxy group may enhance the compound’s lipophilicity, potentially influencing its interaction with targets.

Biochemical Pathways

Benzimidazole derivatives have been reported to influence several pathways, including those involved in antimicrobial, anticancer, and anti-inflammatory responses .

Result of Action

Given the diverse biological activities associated with benzimidazole derivatives, it is plausible that this compound could exert a range of effects at the molecular and cellular levels .

properties

IUPAC Name |

N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-14-12-16(8-9-17(14)21)26-11-10-24-19-7-5-4-6-18(19)22-20(24)13-23(3)15(2)25/h4-9,12H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWHYVGEIUTEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2856501.png)

![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)

![methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2856505.png)

![4-fluoro-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2856508.png)

![N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2856513.png)

![3-(3-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2856514.png)

![2,5-dichloro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2856517.png)